3-[(2S)-1-Nitroso-2-piperidinyl]pyridine
Description
Significance of 3-[(2S)-1-Nitroso-2-piperidinyl]pyridine in Chemical Research
This compound, more commonly known as N'-Nitrosonornicotine (NNN), is a tobacco-specific nitrosamine (B1359907) (TSNA) of significant interest in chemical and toxicological research. caymanchem.comnih.gov Its importance stems primarily from its classification as a Group 1 carcinogen, meaning it is carcinogenic to humans. nih.govrivm.nl NNN is not intentionally added to tobacco products but is formed naturally during the curing, aging, processing, and smoking of tobacco. rivm.nlwikipedia.org The compound originates from the nitrosation of nornicotine (B190312), a derivative of nicotine (B1678760). wikipedia.org This process can also occur under the acidic conditions of the human stomach. wikipedia.org
The scientific community's focus on NNN is driven by its role in carcinogenesis. mdpi.com Research has demonstrated that NNN's carcinogenicity is dependent on its metabolic activation. nih.gov Enzymes, particularly Cytochrome P450, metabolize NNN into reactive intermediates that can bind to DNA, forming DNA adducts. nih.govwikipedia.org These adducts, if not repaired by cellular mechanisms, can lead to mutations in critical genes, initiating the process of cancer development. nih.gov Consequently, NNN is extensively used in laboratory research to induce tumors in experimental animals, providing a model to study the mechanisms of cancer induction. nih.govnih.gov Studies in rats, mice, and hamsters have shown that NNN induces tumors in the esophagus, nasal cavity, lungs, and trachea. nih.govnih.govaacrjournals.org
Furthermore, the study of NNN and its metabolites serves as a critical tool for developing biomarkers of exposure and cancer risk in humans who use tobacco products. acs.orgcancer.gov Researchers analyze urinary levels of NNN and its metabolites, such as 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid) and 4-oxo-4-(3-pyridyl)butanoic acid (keto acid), to assess an individual's exposure and metabolic activation of this carcinogen. nih.govacs.org For instance, urinary levels of NNN have been strongly associated with the risk of esophageal cancer in smokers. caymanchem.com The investigation into the metabolic pathways of NNN, including the differences between its enantiomers, (S)-NNN and (R)-NNN, provides deeper insights into the specific mechanisms of its toxicity. nih.gov The (S)-NNN enantiomer is predominant in tobacco products and is metabolized more extensively via the 2'-hydroxylation pathway, which is considered the major metabolic activation route in the rat esophagus. nih.gov
Historical Context of this compound Investigation
The investigation of N-Nitrosonornicotine (NNN) began in the 1970s. Following the discovery of NNN in cigarette smoke by Klus and Kuhn in 1973, a landmark 1974 study published in Science positively identified NNN in unburned tobacco from commercial U.S. products. acs.org The amounts detected, ranging from 1.9 to 88.6 parts per million, were noted as among the highest values for an environmental nitrosamine reported at the time. acs.org This discovery was pivotal, establishing that a potent carcinogen was present in tobacco itself, not just in its smoke. acs.org
Throughout the following decades, research expanded significantly, focusing on the carcinogenicity, metabolism, and mechanisms of action of NNN and another major TSNA, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). nih.govmdpi.com The International Agency for Research on Cancer (IARC) first considered NNN in 1984 and has re-evaluated it since as new data emerged. nih.gov Extensive studies in various animal models, including rats, mice, and Syrian hamsters, consistently demonstrated the carcinogenicity of NNN, leading to its classification as a Group 1 carcinogen, carcinogenic to humans. nih.govrivm.nl
Research into the metabolism of NNN has elucidated complex pathways involving metabolic activation and detoxification. nih.govmdpi.com Early studies identified the key role of cytochrome P450 enzymes in the α-hydroxylation of NNN, a critical step for its carcinogenic activity. wikipedia.org More recent investigations have employed advanced techniques like high-resolution mass spectrometry to conduct comprehensive profiling of NNN metabolites in animal models, identifying novel metabolites and providing a deeper understanding of its biological fate. acs.org This ongoing research is crucial for developing more accurate biomarkers to monitor human exposure and to better understand the risks associated with tobacco use. cancer.govacs.org
Research Data on this compound (NNN)
The following tables summarize key properties and metabolic products of NNN based on scientific research findings.
Table 1: Chemical and Physical Properties of N-Nitrosonornicotine (NNN)
This table outlines the fundamental chemical and physical characteristics of NNN.
| Property | Value | Source(s) |
| IUPAC Name | 3-[(2S)-1-Nitrosopyrrolidin-2-yl]pyridine | wikipedia.orgnih.gov |
| Chemical Formula | C₉H₁₁N₃O | wikipedia.orgnih.gov |
| Molar Mass | 177.207 g·mol⁻¹ | wikipedia.org |
| Appearance | Yellow, oily liquid; may solidify on standing in the cold | wikipedia.orgnih.govnj.gov |
| Melting Point | 47 °C (117 °F) | wikipedia.orgnih.govnoaa.gov |
| Boiling Point | 154 °C (309 °F) at 0.2 mmHg | wikipedia.orgnih.govnoaa.gov |
| Water Solubility | Soluble (1000 g/L at 25°C) | wikipedia.orgnih.gov |
| Vapor Pressure | 0.000512 mmHg | nih.gov |
| Log Kₒw | 0.32 | nih.gov |
Table 2: Major Urinary Metabolites of NNN in F344 Rats
This table details the primary metabolites of NNN identified in the urine of F344 rats following administration. The relative amounts can vary based on experimental conditions.
| Metabolite Name | Common Name | Percentage of Dose (Approx.) | Metabolic Pathway | Source(s) |
| 4-hydroxy-4-(3-pyridyl)butanoic acid | Hydroxy acid | 41.4% | 5'-hydroxylation | aacrjournals.orgacs.org |
| 4-oxo-4-(3-pyridyl)butanoic acid | Keto acid | 32.2% | 2'-hydroxylation | aacrjournals.orgacs.org |
| N'-nitrosonornicotine-1N-oxide | NNN-N-oxide | 5.9% | Pyridine (B92270) N-oxidation | aacrjournals.orgacs.org |
| Norcotinine (B101708) | Norcotinine | 3.3% | Denitrosation & Oxidation | aacrjournals.orgacs.org |
| 4-(3-pyridyl)butane-1,4-diol | Diol | 2.1% | Reduction | aacrjournals.org |
| 4-hydroxy-1-(3-pyridyl)-1-butanone | HPB | 0.9% | Reduction | aacrjournals.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1795786-06-9 |
|---|---|
Molecular Formula |
C10H13N3O |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-[(2R)-1-nitrosopiperidin-2-yl]pyridine |
InChI |
InChI=1S/C10H13N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h3-4,6,8,10H,1-2,5,7H2/t10-/m1/s1 |
InChI Key |
BXYPVKMROLGXJI-SNVBAGLBSA-N |
Isomeric SMILES |
C1CCN([C@H](C1)C2=CN=CC=C2)N=O |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)N=O |
Origin of Product |
United States |
Structural Isomerism and Enantiomeric Forms of 3 2s 1 Nitroso 2 Piperidinyl Pyridine
Chiral Center at the 2'-Position and Enantiomer Characterization
The NNN molecule contains a chiral center at the 2'-position of the piperidine (B6355638) ring, giving rise to two enantiomeric forms: (S)-NNN and (R)-NNN. These enantiomers are non-superimposable mirror images of each other and can exhibit different biological activities.
(S)-3-[(2S)-1-Nitroso-2-piperidinyl]pyridine
The (S)-enantiomer of NNN, designated as (S)-NNN, is the predominant form found in tobacco products. nih.govnih.gov Its stereochemical configuration is defined by the arrangement of substituents around the chiral carbon at the 2'-position of the piperidine ring. The specific rotation of (S)-NNN has been reported as [α]D20 = -154° (c 0.85, MeOH). oup.com
(R)-3-[(2S)-1-Nitroso-2-piperidinyl]pyridine
The (R)-enantiomer, (R)-NNN, is typically present in smaller proportions compared to its (S)-counterpart in tobacco matrices. It possesses the opposite stereochemical configuration at the 2'-position. The specific rotation of (R)-NNN has been determined to be [α]D20 = +159° (c 1.5, MeOH). oup.com
E/Z Isomerism of the Nitroso Group
The partial double-bond character of the N-N bond in the nitroso group restricts free rotation, leading to the existence of two geometric isomers, designated as E (entgegen, opposite) and Z (zusammen, together). This isomerism, combined with the chirality at the 2'-position, results in a total of four possible stereoisomers of NNN. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy has been a key technique in identifying and characterizing these isomers. oup.com
E-(R)-NNN and E-(S)-NNN
In the E-isomers, the oxygen atom of the nitroso group and the pyridine (B92270) ring are on opposite sides of the N-N bond. Spectroscopic analysis, particularly 1H NMR, allows for the differentiation of the E and Z isomers based on the chemical shifts of the protons on the piperidine and pyridine rings. oup.com For instance, in the 1H NMR spectrum (in CDCl3), the signals for the pyr-6H and pyr-2H protons of the E isomer of a related compound appeared at approximately δ 8.41 and δ 8.37, respectively. oup.com
Z-(R)-NNN and Z-(S)-NNN
In the Z-isomers, the nitroso oxygen and the pyridine ring are on the same side of the N-N bond. The corresponding pyr-6H and pyr-2H proton signals for the Z isomer in the same related compound were observed at approximately δ 8.32 and δ 8.20. oup.com The successful separation and individual characterization of all four stereoisomers remain a significant analytical challenge, with studies often reporting the combined quantities of the enantiomeric pairs (E/Z)-(R)-NNN and (E/Z)-(S)-NNN. nih.gov
Enantiomeric Composition in Relevant Matrices
The enantiomeric distribution of NNN has been investigated in various matrices, most notably in tobacco products and biological samples from tobacco users. These studies consistently show a predominance of the (S)-enantiomer.
Chiral gas chromatography has been a primary analytical technique for determining the enantiomeric composition of NNN in different types of tobacco. nih.gov Research has shown that in moist snuff, chewing tobacco, and cigarette tobacco, (S)-NNN constitutes a significant majority of the total NNN present. oup.com For instance, one study found that (S)-NNN comprised an average of 75.0% of the total NNN in a selection of tobacco products. oup.com Another study reported that across various U.S. tobacco products, (S)-NNN averaged 62.9% of the total NNN. oup.com
The enantiomeric composition of NNN has also been examined in the urine of tobacco users. These studies have found that the enantiomeric ratio in urine reflects the composition in the tobacco products consumed, with (S)-NNN being the major enantiomer detected. nih.gov Specifically, the urine of cigarette smokers was found to contain approximately 67% (S)-NNN, while that of smokeless tobacco users contained about 56% (S)-NNN. nih.gov
Below is a data table summarizing the enantiomeric composition of NNN in various matrices as reported in scientific literature.
| Matrix | % (S)-NNN of Total NNN (Average) | Range of % (S)-NNN | Reference |
| Moist Snuff, Chewing Tobacco, Cigarette Tobacco | 75.0% | 63% - 95% | oup.com |
| U.S. Tobacco Products (Overall Average) | 62.9% | - | oup.com |
| Conventional Moist Snuff (U.S.) | - | 57% | nih.gov |
| Cigarette Filler (U.S.) | - | 67% | nih.gov |
| Urine of Cigarette Smokers | 67% | - | nih.gov |
| Urine of Smokeless Tobacco Users | 56% | - | nih.gov |
Synthesis and Preparation of 3 2s 1 Nitroso 2 Piperidinyl Pyridine
Chemical Synthesis Methodologies
The primary route for the formation of N-nitrosonornicotine (NNN) is through the nitrosation of its precursor, nornicotine (B190312). This reaction is influenced by specific chemical conditions, particularly the presence of nitrosating agents and an acidic environment.
N-nitrosonornicotine (NNN) is principally formed from the nitrosation of nornicotine. Nornicotine itself is a secondary amine alkaloid that can be derived from nicotine (B1678760), a tertiary amine, through a demethylation process. wikipedia.orgmdpi.com This conversion from nicotine to nornicotine can be facilitated by enzymes found in the tobacco plant. wikipedia.org
The core reaction involves the addition of a nitroso group (-N=O) to the nitrogen atom of the piperidine (B6355638) ring in nornicotine. wikipedia.org As a secondary amine, nornicotine is significantly more susceptible to nitrosation than its precursor, nicotine, a tertiary amine. nih.gov Kinetic studies have demonstrated that nornicotine can be nitrosated to form NNN at a much greater rate than nicotine. nih.govnih.gov This reaction can occur during the curing, aging, processing, and smoking of tobacco. wikipedia.org
The nitrosation of nornicotine is highly dependent on acidic conditions, which facilitate the formation of the necessary nitrosating agent from nitrite (B80452). wikipedia.org The key nitrosating species, the nitrosonium ion (NO+), is generated from nitrous acid (HNO₂) in an acidic medium. wikipedia.orgdfg.de The process begins with the protonation of nitrous acid, which then dissociates to form the nitrosonium ion and water. wikipedia.org
This acidic environment is present during the natural curing and fermentation of tobacco. wikipedia.org Furthermore, such conditions are found in the mammalian stomach, which can lead to the endogenous formation of NNN if both nornicotine and a source of nitrite are present. wikipedia.orgnih.gov The rate of this reaction is critically influenced by the pH of the environment and the basicity (pKa value) of the amine precursor. dfg.de Weakly basic amines are nitrosated much more rapidly at a given acidic pH compared to strongly basic amines. dfg.de Studies have also shown that NNN can be formed from nornicotine in human saliva, where bacteria can catalyze nitrosation even at a more neutral pH. nih.govresearchgate.net
Chiral Synthesis and Enantiomeric Enrichment
Nornicotine is a chiral molecule, existing as (S)- and (R)-enantiomers. Consequently, its nitrosation product, NNN, is also chiral. The (S)-enantiomer is the focus of much research. The synthesis of enantiomerically pure (S)-NNN can be approached through two main strategies: direct asymmetric synthesis or the resolution of a racemic mixture.
One approach to obtaining optically pure nornicotine enantiomers involves treating racemic nornicotine with an optically pure resolving agent, such as (-)-menthyl chloroformate. This creates diastereomeric carbamates that can be separated chromatographically. Subsequent hydrolysis of the separated diastereomers yields the individual, optically pure (R)- and (S)-nornicotine, which can then be nitrosated to produce the corresponding NNN enantiomer. scirp.org Other synthetic strategies focus on building the chiral center from the start, for instance, through iridium-catalyzed allylic amination to produce chiral precursors to (S)-nicotine and, subsequently, (S)-nornicotine. scirp.org Enantiomeric enrichment of non-racemic mixtures can sometimes be achieved using chromatography with achiral stationary phases, where interactions between the enantiomers can lead to the separation of a pure enantiomer from the racemic portion. researchgate.net
Preparation of Deuterated and Isotopic Analogs
For quantitative analysis and metabolic studies, stable isotope-labeled internal standards are indispensable. These standards, which have a higher mass due to the incorporation of heavy isotopes like Deuterium (B1214612) (²H or D) or Carbon-13 (¹³C), behave almost identically to the non-labeled analyte during sample preparation and analysis but are distinguishable by mass spectrometry. This allows for precise correction of analyte loss and ionization variability.
[¹³C₆]NNN is a stable isotope-labeled version of NNN where six of the carbon atoms in the pyridine (B92270) ring are replaced with the heavier ¹³C isotope. It is widely used as an internal standard for the accurate quantification of NNN in various biological and environmental samples using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govpubcompare.ai The use of a ¹³C-labeled standard is advantageous as it minimizes the risk of isotopic exchange that can sometimes occur with deuterium labels. The synthesis of such labeled compounds often starts with a commercially available labeled precursor, such as [¹³C₆]-phenol, which can be converted through a series of reactions into the desired labeled final product. nih.gov
Table 1: Applications of Isotopic Analogs in NNN Research
| Isotopic Analog | Primary Application | Analytical Technique | Reference |
| [¹³C₆]NNN | Internal standard for quantification | LC-MS/MS | pubcompare.ai |
| [Pyridine-D₄]NNN | Monitoring artifactual formation | LC-MS/MS | nih.govresearchgate.net |
| [Pyridine-D₄]nornicotine | Precursor for studying endogenous NNN formation | LC-MS/MS | nih.govresearchgate.net |
During the analysis of NNN, there is a risk of its artificial formation from nornicotine present in the sample, a process known as artifactual formation. To monitor and correct for this, deuterated analogs such as [Pyridine-D₄]nornicotine and [Pyridine-D₄]NNN are employed. nih.govresearchgate.net In these molecules, the four hydrogen atoms on the pyridine ring are replaced with deuterium.
The synthesis of [Pyridine-D₄]nornicotine can be achieved starting from pyridine-d₅. researchgate.net A multi-step process involves bromination, conversion to deuterated nicotinic acid, esterification, and condensation with a pyrrolidinone derivative to form [Pyridine-D₄]myosmine. researchgate.net This intermediate is then reduced to yield [Pyridine-D₄]nornicotine. researchgate.net Subsequent treatment with nitrous acid converts it to [Pyridine-D₄]NNN. researchgate.net
By adding a known amount of [Pyridine-D₄]nornicotine to a sample at the beginning of the analytical process, any [Pyridine-D₄]NNN detected at the end of the analysis must have been formed artifactually from the deuterated precursor. This allows researchers to accurately measure and account for the extent of artifactual NNN formation during their experiments, for instance, when studying the endogenous synthesis of NNN in saliva. nih.govresearchgate.net
Formation Mechanisms of 3 2s 1 Nitroso 2 Piperidinyl Pyridine
Environmental and Product-Specific Formation Pathways
The generation of NNN is intrinsically linked to the conditions under which tobacco is processed. nih.gov The primary pathways involve the chemical modification of tobacco alkaloids, a process significantly influenced by the surrounding chemical environment and microbial inhabitants of the tobacco leaves. nih.govnih.gov
The post-harvest stages of tobacco production, including curing, aging, and processing, provide the ideal environment for the formation of NNN. researchgate.netresearchgate.netnih.gov During these phases, the chemical composition of the tobacco leaf changes dramatically, leading to the availability of precursors and the generation of reactants necessary for NNN synthesis. researchgate.net Factors such as high humidity, temperature, and low oxygen conditions can accelerate these formation reactions. nih.govfrontiersin.org
Nitrosating agents are essential for the conversion of the precursor alkaloid into NNN. nih.gov Gaseous oxides of nitrogen (NOx) serve as potent nitrosating agents in this process. nih.govresearchgate.net These gases can be produced from the chemical decomposition of nitrate (B79036) and nitrite (B80452) within the tobacco leaf, particularly under the warm conditions of storage and processing. researchgate.net The nitrosating agents, such as dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄), are highly reactive forms of nitrogen oxides that can readily react with amine compounds. nih.govmdpi.com Atmospheric NOx can also be a source, especially in environments where gas burners are used for drying, as is common in the food industry. usp.org
The direct precursor to NNN is the tobacco alkaloid nornicotine (B190312). researchgate.netresearchgate.net Nornicotine is primarily formed from the demethylation of nicotine (B1678760), a reaction catalyzed by cytochrome P450 enzymes within the tobacco plant. researchgate.net Nornicotine is a secondary amine, which makes it particularly susceptible to nitrosation. nih.govnih.gov The formation of NNN occurs through a non-enzymatic chemical reaction where the secondary amine group of nornicotine reacts with a nitrosating agent. nih.govresearchgate.net This reaction, known as N-nitrosation, involves the addition of a nitroso group (N=O) to the nitrogen atom of the piperidine (B6355638) ring of nornicotine. wikipedia.org The rate of this reaction is significantly higher for the secondary amine nornicotine compared to the tertiary amine nicotine. nih.govnih.gov
Key Chemical Entities in NNN Formation
| Role | Chemical Name | Chemical Formula |
|---|---|---|
| Primary Alkaloid | Nicotine | C₁₀H₁₄N₂ |
| Precursor Alkaloid | Nornicotine | C₉H₁₂N₂ |
| Nitrosating Agent Precursor | Nitrate | NO₃⁻ |
| Nitrosating Agent Precursor | Nitrite | NO₂⁻ |
| Nitrosating Agent | Nitrogen Oxides (e.g., Dinitrogen Trioxide) | NOx (e.g., N₂O₃) |
| Final Compound | 3-[(2S)-1-Nitroso-2-piperidinyl]pyridine (NNN) | C₉H₁₁N₃O |
Microorganisms present on tobacco leaves play a critical role in the formation of NNN by generating nitrite (NO₂⁻), the key precursor to nitrosating agents. researchgate.netnih.gov The presence of these microbes, combined with high levels of nitrate in the tobacco (often from nitrogen-based fertilizers), creates a direct pathway for nitrite accumulation during curing and processing. nih.govresearchgate.net Eliminating or reducing these viable microorganisms early in tobacco production can lead to significantly lower levels of NNN. nih.gov
Certain bacteria inhabiting tobacco utilize a process called dissimilatory nitrate reduction to generate energy, especially under low-oxygen conditions typical of tobacco fermentation and storage. nih.gov This process is facilitated by enzymes known as nitrate reductases. nih.govresearchgate.net These enzymes, which include respiratory nitrate reductases (Nar) and periplasmic nitrate reductases (Nap), convert nitrate (NO₃⁻) from the tobacco leaf into nitrite (NO₂⁻). nih.govuea.ac.uk This resulting nitrite is then released from the bacterial cell into the tobacco, where it can be converted into nitrosating agents that react with nornicotine. nih.govresearchgate.net The function of these enzymes is vital for bacterial energy production (ATP) when oxygen is scarce. nih.gov
Microbial Genera Implicated in Nitrite Production on Tobacco
| Microbial Genus | Type | Key Role in NNN Formation Pathway |
|---|---|---|
| Bacillus | Bacteria | Reduces nitrate to nitrite. nih.govfrontiersin.org |
| Staphylococcus | Bacteria | Reduces nitrate to nitrite. frontiersin.orgasm.org |
| Corynebacterium | Bacteria | Implicated in nitrite accumulation. nih.govfrontiersin.org |
| Oceanobacillus | Bacteria | Identified in smokeless tobacco products. asm.org |
| Tetragenococcus | Bacteria | Identified in smokeless tobacco products. asm.org |
| Various Fungi | Fungi | Contribute to the microbial ecosystem on tobacco leaves. nih.govnih.gov |
Table of Chemical Compounds
| Chemical Name | Common Name / Abbreviation |
| This compound | N'-nitrosonornicotine; NNN |
| Nornicotine | |
| Nicotine | |
| Nitrite | |
| Nitrate | |
| Nitrogen Oxides | NOx |
| Dinitrogen Trioxide | N₂O₃ |
| Dinitrogen Tetroxide | N₂O₄ |
| Nitrous Acid | HNO₂ |
| Nitroso Group | N=O |
| Cytochrome P450 | |
| Adenosine Triphosphate | ATP |
Formation during Tobacco Combustion
This compound is a well-documented constituent of tobacco smoke, formed during the burning process. wikipedia.orgrivm.nl Its presence in smoke is a result of two primary mechanisms: the direct transfer of NNN already present in the unburnt tobacco leaf and the pyrosynthesis of new NNN molecules during combustion. researchgate.netnih.gov Research indicates that a significant portion of the NNN found in mainstream smoke is synthesized during the act of smoking. wikipedia.orgnih.gov One study determined that the mean transfer rate of NNN from a popular U.S. blended cigarette into mainstream smoke was 11.3%, suggesting that approximately 54% of the carcinogen in the smoke was newly formed during smoking. nih.gov
The formation process involves the nitrosation of nornicotine, a secondary alkaloid derived from the demethylation of nicotine. wikipedia.orgmdpi.com This reaction can be influenced by various factors, including the type of tobacco and the presence of other compounds. rivm.nlnih.gov For instance, levels of NNN in mainstream smoke are typically highest in cigarettes made from Burley tobacco, compared to those made from Bright or Oriental tobaccos. nih.gov The nitrate content of the tobacco is also a contributing factor to the formation of tobacco-specific nitrosamines during combustion. nih.gov The quantities of NNN in the smoke can vary widely, with studies reporting a broad range of concentrations in commercial cigarettes. nih.gov
| Cigarette Type/Brand Category | Reported NNN Range in Mainstream Smoke (ng/cigarette) | Reference |
|---|---|---|
| Internationally Available Commercial Cigarettes | 4 - 2,830 | nih.gov |
| Imported Brands (Canada, 2004) | 353.3 ± 91.3 (Mean ± SD) | nih.gov |
| Domestic Canadian Brands (2004) | 53.1 ± 12.6 (Mean ± SD) | nih.gov |
| U.S. Blended Cigarette (Non-filter) | ~130 | oup.com |
Endogenous Formation Pathways
In addition to its formation in tobacco products, this compound can be formed endogenously, meaning within the human body. nih.govdfg.de This internal synthesis involves the chemical conversion of precursor amines, such as nornicotine, into nitrosamines. rivm.nldfg.de
The endogenous formation of N-nitrosamines is a known biological process. nih.gov It occurs when secondary or tertiary amines react with nitrosating agents inside the body. dfg.de These nitrosating agents can be supplied through various sources, including the diet, the bacterial reduction of dietary nitrate (commonly found in vegetables), and nitric oxide that is produced endogenously. rivm.nlnih.govrivm.nl The acidic environment of the stomach provides favorable conditions for these nitrosation reactions to occur after dietary precursors are ingested. wikipedia.org
In the context of NNN formation, the primary precursor is the alkaloid nornicotine. nih.gov This nornicotine can be present as a minor metabolite of nicotine or as an impurity in nicotine-containing products. wikipedia.org When nornicotine and nitrosating agents derived from dietary nitrate or other endogenous sources are present together, NNN can be synthesized within the body. wikipedia.orgnih.gov
The in vivo formation of this compound from its direct precursors has been demonstrated in animal studies. nih.govoup.com Research has shown that when laboratory animals are administered both nornicotine and sodium nitrite, NNN is subsequently formed within their bodies. oup.comnih.gov
In one such study, F344 rats were treated with both nornicotine and sodium nitrite by gavage twice daily for three days. nih.gov The analysis of their urine confirmed the endogenous formation of NNN. nih.gov This demonstrates that the co-administration of a precursor amine (nornicotine) and a nitrosating agent (sodium nitrite) can lead to the in vivo synthesis of this specific nitrosamine (B1359907). oup.comnih.gov
| Treatment Group | Administered Compounds | Mean Total NNN Detected in 3-Day Urine (nmol ± SD) | Reference |
|---|---|---|---|
| Positive Control | Nornicotine (2.5 µmol/gavage) + Sodium Nitrite (7.5 µmol/gavage) | 4.78 ± 2.88 | nih.gov |
| Negative Control A | No chemical administered | Not Reported | nih.gov |
| Negative Control B | Nornicotine alone (2.5 µmol/gavage) | Not Reported | nih.gov |
Biotransformation and Metabolic Pathways of 3 2s 1 Nitroso 2 Piperidinyl Pyridine
Cytochrome P450-Mediated Metabolism (Phase I)
The initial and most significant phase of metabolism for (S)-NAB is mediated by the Cytochrome P450 (CYP) superfamily of enzymes. ca.govnih.govmdpi.comnih.gov These enzymes are central to the metabolism of a vast array of xenobiotics, including many carcinogens. In the case of nitrosamines like (S)-NAB, CYP-mediated oxidation is a required step for metabolic activation, converting the relatively inert parent compound into reactive electrophilic species that can damage cellular macromolecules like DNA. nih.govresearchgate.net Molecular docking analyses have indicated that (S)-NAB can effectively bind to the active sites of several human CYP enzymes, suggesting its role as a substrate for these catalysts. nih.gov
α-Hydroxylation Pathways
The primary pathway for the metabolic activation of (S)-NAB and related cyclic nitrosamines is α-hydroxylation. nih.govoup.comnih.gov This reaction, catalyzed by CYP enzymes, involves the introduction of a hydroxyl (-OH) group to the carbon atoms immediately adjacent (in the alpha position) to the N-nitroso group. For (S)-NAB, these positions are the 2'- and 6'-carbons of the piperidine (B6355638) ring. nih.govoup.com This hydroxylation is often the rate-limiting step in the bioactivation process and is crucial for the compound's ability to exert a carcinogenic effect. chemrxiv.org The resulting α-hydroxynitrosamines are highly unstable and spontaneously decompose to form highly reactive electrophiles capable of alkylating DNA. nih.gov
Hydroxylation at the 2'-position of the piperidine ring (the carbon atom bonded to both the piperidine nitrogen and the pyridine (B92270) ring) represents a key bioactivation pathway. acs.org This metabolic step is believed to be a major driver of carcinogenicity for the related compound N'-nitrosonornicotine (NNN). acs.org However, studies comparing the metabolism of NNN and NAB in rats have shown that 2'-hydroxylation is a less favored pathway for NAB. nih.govoup.com In cultures of rat esophagus, metabolites from 2'-hydroxylation accounted for only 8% of NAB metabolism, whereas for NNN this pathway was significantly more active. nih.govoup.com Furthermore, in analyses of rat urine, metabolites resulting from NAB 2'-hydroxylation were not detected, in contrast to NNN where they were readily found. nih.govoup.com
Despite being a minor pathway for NAB, 2'-hydroxylation is mechanistically significant because it leads to the formation of DNA-damaging agents. The unstable 2'-hydroxy-NAB intermediate breaks down to generate a reactive 4-oxo-4-(3-pyridyl)butanediazohydroxide. acs.orgnih.gov This electrophilic species can then attack DNA, forming covalent bonds known as pyridyloxobutyl (POB)-DNA adducts. nih.govnih.govcas.cz The formation of POB-DNA adducts is considered a critical event in the initiation of cancer by tobacco-specific nitrosamines. nih.govresearchgate.net Several specific POB-DNA adducts have been identified from related nitrosamines, and these are the expected products from the 2'-hydroxylation of NAB. acs.orgnih.gov
Table 1: Characterized Pyridyloxobutyl (POB)-DNA Adducts
| Adduct Name | Abbreviation | Target Site on DNA |
| O⁶-[4-(3-pyridyl)-4-oxobut-1-yl]-2'-deoxyguanosine | O⁶-POB-dGuo | O⁶ of Guanine (B1146940) |
| O²-[4-(3-pyridyl)-4-oxobut-1-yl]thymidine | O²-POB-dThd | O² of Thymidine |
| 7-[4-(3-pyridyl)-4-oxobut-1-yl]guanine | 7-POB-Gua | N⁷ of Guanine |
| O²-[4-(3-pyridyl)-4-oxobut-1-yl]-2'-deoxycytidine | O²-POB-dCyd | O² of Cytidine |
This table is based on adducts identified from the metabolism of analogous tobacco-specific nitrosamines like NNK and NNN. acs.orgnih.gov
The other alpha-carbon available for hydroxylation on the (S)-NAB piperidine ring is at the 6'-position. For the structurally similar NNN, which has a five-membered pyrrolidine (B122466) ring, this analogous position is at the 5'-carbon. nih.govnih.gov For NAB, metabolic studies in rats show that 6'-hydroxylation is a more prominent pathway than 2'-hydroxylation. nih.govoup.com In rat esophagus cultures, metabolites from 6'-hydroxylation were over four times more abundant than those from 2'-hydroxylation. nih.govoup.com This pathway is considered a detoxification route in the esophagus, which may contribute to the lower carcinogenic potency of NAB compared to NNN. nih.govoup.com
The metabolic activation of NNN via 5'-hydroxylation has been shown to produce a unique class of DNA adducts. The primary adduct identified from this pathway is 2-(2-(3-pyridyl)-N-pyrrolidinyl)-2′-deoxyinosine, abbreviated as py-py-dI. nih.govnih.gov This adduct results from the reaction of the unstable intermediate, derived from 5'-hydroxy-NNN, with guanine bases in DNA. nih.gov In studies using human liver enzymes, the formation of py-py-dI from NNN was greater than the formation of POB-DNA adducts. nih.gov While specific adducts from the 6'-hydroxylation of NAB have not been fully characterized in the available literature, the formation of analogous pyridyl-N-piperidinyl adducts is mechanistically plausible.
The metabolism of (S)-NAB and related nitrosamines is not catalyzed equally by all CYP enzymes. Specific isoforms exhibit particularly high efficiency. Human CYP2A6 and CYP2A13 are key enzymes in the metabolic activation of these compounds. nih.govnih.govnih.gov CYP2A6 is the predominant catalyst in the human liver, while CYP2A13 is expressed at high levels in the respiratory tract, including the nasal mucosa and trachea. nih.gov CYP2A13 is a notably efficient catalyst for the activation of tobacco-specific carcinogens. nih.gov While both enzymes can metabolize these substrates, they may do so at different rates and produce different metabolite profiles. nih.gov Molecular docking studies predict that both CYP2A6 and CYP2A13 are capable of metabolizing NAB. nih.gov Other enzymes, such as CYP1B1 and CYP2E1, have also been implicated in the metabolic activation of NAB in human cell systems. nih.gov
Table 2: Key Cytochrome P450 Enzymes in Nitrosamine (B1359907) Metabolism
| Enzyme | Primary Location | Role in Nitrosamine Metabolism |
| CYP2A6 | Liver | Primary enzyme for systemic metabolism of nicotine (B1678760) and tobacco-specific nitrosamines. nih.govnih.gov |
| CYP2A13 | Respiratory Tract (Nasal Mucosa, Trachea, Lung) | Highly efficient catalyst for the metabolic activation of tobacco-specific nitrosamines in respiratory tissues. nih.gov |
| CYP1B1 | Extrahepatic tissues | Implicated in the metabolic activation of NAB. nih.gov |
| CYP2E1 | Liver, other tissues | Implicated in the metabolic activation of NAB. nih.gov |
5'-Hydroxylation and its Products
β-Hydroxylation Pathways (3'- and 4'-positions)
One of the metabolic routes for N'-nitrosonornicotine (NNN) involves hydroxylation at the β-positions (3' and 4') of the pyrrolidine ring. Studies involving the incubation of NNN with liver microsomes from Aroclor-pretreated F-344 rats have identified both 3'-hydroxy-N'-nitrosonornicotine and 4'-hydroxy-N'-nitrosonornicotine as metabolites. nih.gov However, under these specific experimental conditions, they were produced in only trace amounts. nih.gov The formation of these β-hydroxylated products represents a minor detoxification pathway compared to other metabolic routes. nih.gov
Pyridine N-Oxidation
Pyridine N-oxidation is another significant metabolic pathway for NNN. This biotransformation results in the formation of N'-nitrosonornicotine-1-N-oxide (NNN-N-oxide). In studies with liver microsomes from F-344 rats, NNN-N-oxide was identified as a major metabolite. nih.gov Further research in rats treated with radiolabeled NNN showed that NNN-N-oxide accounted for a substantial portion of the excreted dose in urine, ranging from 6.7% to 9.4%. nih.gov
The detection of NNN-N-oxide in human urine confirms that this pathway is relevant in humans, although it is considered a minor route of detoxification. nih.gov In a study of tobacco users, NNN-N-oxide was quantified in the urine of both cigarette smokers and smokeless tobacco users, with significantly higher levels found in the latter group. nih.gov The relatively low levels suggest that the α-hydroxylation pathway, which leads to metabolic activation, is more prominent in humans. nih.gov
Interactive Table: Urinary Levels of NNN-N-oxide in Tobacco Users Users can filter by 'User Group' to compare concentrations.
| User Group | Number of Participants with Detectable NNN-N-oxide | Mean Concentration (fmol/mL urine) |
| Cigarette Smokers | 10 out of 32 | 8.40 ± 6.04 |
| Smokeless Tobacco Users | 13 out of 14 | 85.2 ± 96.3 |
| Nonsmokers | 0 out of 20 | Not Detected |
| Data sourced from a study using a mass spectrometric quantitation method. nih.gov |
Norcotinine (B101708) Formation
The formation of norcotinine from NNN is a notable metabolic pathway, particularly in primates. A study conducted in patas monkeys treated with NNN identified norcotinine as a significant urinary metabolite, accounting for 13.1% of the total radioactivity. nih.gov In addition to norcotinine, its derivatives, norcotinine-1N-oxide (16.5%) and 3'-hydroxynorcotinine (16.9%), were also major metabolites. nih.gov The formation of norcotinine and its derivatives was observed to be a much more prevalent pathway in the patas monkey than in rodents, highlighting significant species-dependent differences in NNN metabolism. nih.gov In monkey serum, norcotinine was one of the two major metabolites detected, with its formation appearing somewhat delayed compared to other metabolic products. nih.gov
Processive Oxidation to Nitrosamides
The biotransformation of NNN is characterized by a series of oxidative reactions primarily catalyzed by cytochrome P450 (CYP) enzymes. wikipedia.orgresearchgate.net These processes convert NNN into various oxidized metabolites. The primary oxidative pathways are α-hydroxylation (at the 2' and 5' carbons), β-hydroxylation (at the 3' and 4' carbons), and pyridine N-oxidation. nih.govwikipedia.org The α-hydroxylation pathway is considered the main route for metabolic activation, leading to the formation of reactive intermediates that can bind to DNA. wikipedia.orgresearchgate.net The other oxidative pathways, including β-hydroxylation and pyridine N-oxidation, are generally viewed as detoxification routes, as they produce more polar, water-soluble metabolites that can be more readily excreted. nih.govgpnotebook.com
Stereoselective Metabolism of Enantiomers
The metabolism of NNN is highly stereoselective, meaning the two enantiomers, (S)-NNN and (R)-NNN, are processed at different rates and via different preferential pathways by metabolic enzymes. researchgate.net This differential metabolism is a key factor in their varying biological activities.
Differential Hydroxylation Rates of (S)-NNN and (R)-NNN
The hydroxylation of NNN, a critical step in its metabolism, occurs at different rates and positions for its (S) and (R) enantiomers. Research has shown that 2'-hydroxylation is the more prevalent metabolic pathway in humans, while 5'-hydroxylation is more common in non-primate animals. wikipedia.org
Studies using cultured rat esophagus demonstrated this stereoselectivity, where (S)-NNN was preferentially metabolized via 2'-hydroxylation, whereas (R)-NNN was preferentially metabolized through 5'-hydroxylation. researchgate.net Density functional theory (DFT) calculations support these experimental findings, indicating that the 2'-(S) and 5'-(R) hydroxylation pathways have slight energetic advantages. researchgate.net
Interactive Table: Stereoselective Hydroxylation of NNN Enantiomers Users can sort the table by 'Enantiomer' or 'Preferred Pathway'.
| Enantiomer | Preferred Hydroxylation Pathway (in Rat Esophagus) | Energetic Favorability (DFT Calculation) |
| (S)-NNN | 2'-Hydroxylation | Slight advantage for 2'-hydroxylation |
| (R)-NNN | 5'-Hydroxylation | Slight advantage for 5'-hydroxylation |
| Data derived from experimental observations in rat tissue and theoretical chemistry computations. researchgate.net |
Role of Specific Cytochrome P450s in Enantiomer Metabolism
The metabolic activation of NNN is primarily initiated by cytochrome P450 (CYP) enzymes, a superfamily of enzymes central to the metabolism of a wide range of compounds. researchgate.netnih.govnih.gov Specific CYP isoforms are responsible for the stereoselective metabolism of NNN enantiomers. Molecular docking studies have provided insights into the interactions between NNN and these enzymes. The binding of (S)-NNN with human CYP2A6 and CYP2A13, as well as rat CYP2A3, has been shown to provide a rational explanation for the high levels of DNA damage observed in specific tissues following exposure to (S)-NNN. researchgate.net The differences in metabolic activation and organ specificity of NNN are therefore dependent on the particular distribution of CYP450 enzymes and the binding affinity between the NNN enantiomers and these specific enzymes. researchgate.net
Intermediates and Reactive Species in Metabolic Activation
Metabolic activation is a prerequisite for the carcinogenic activity of NNN. researchgate.net This process is initiated by the enzymatic hydroxylation of the carbon atoms adjacent to the N-nitroso group (α-hydroxylation), a reaction predominantly mediated by CYP enzymes. wikipedia.orgnih.gov This initial step transforms the relatively stable parent compound into highly reactive intermediates that are central to its mechanism of toxicity.
The primary route of metabolic activation for NNN involves α-hydroxylation at either the 2'- or 5'-positions of the pyrrolidine ring. researchgate.netwikipedia.org This enzymatic reaction generates unstable α-hydroxy nitrosamines. These intermediates undergo spontaneous, non-enzymatic decomposition to yield diazohydroxides. nih.gov
Specifically, 2'-hydroxylation leads to the formation of 4-(3-pyridyl)-4-oxobutanediazohydroxide, which subsequently yields a 4-(3-pyridyl)-4-oxobutyl (POB) diazonium ion. nih.gov Similarly, 5'-hydroxylation results in an intermediate that forms a 4-(3-pyridyl)-1-oxobutyl (OPB) diazonium ion. nih.gov These alkyldiazonium ions are potent electrophiles, capable of reacting with nucleophilic centers on cellular macromolecules. nih.govnih.gov The formation of these reactive species is considered a key step in the initiation of carcinogenesis by NNN. researchgate.net
The highly electrophilic alkyldiazonium ions generated from NNN metabolism can form stable covalent bonds with cellular nucleophiles, including DNA and proteins. nih.govnih.gov The covalent binding of reactive metabolites to proteins can alter their structure and function, contributing to cellular damage.
Research using rat liver microsomes has demonstrated that NNN metabolites bind covalently to microsomal proteins. nih.gov This binding occurs through both an NADPH-dependent, cytochrome P450-mediated pathway and a non-enzymatic reaction. nih.gov The NADPH-dependent binding, which reflects metabolic activation, was found to be significantly greater than that observed for the potent hepatocarcinogen dimethylnitrosamine. nih.gov The addition of nucleophiles such as glutathione (B108866) or cysteine was shown to decrease the non-NADPH-dependent binding, indicating that these agents can trap the reactive intermediates before they bind to proteins. nih.gov
Table 1: Kinetic Parameters for NADPH-Dependent Covalent Binding of [¹⁴C]NNN Metabolites to Rat Liver Microsomal Protein
| Parameter | Value |
|---|---|
| Apparent Km | 0.91 mM |
| Vmax | 4.7 pmol/min/mg protein |
Data derived from studies with male Sprague-Dawley rat liver microsomes. nih.gov
Competitive Metabolic Routes: Activation vs. Detoxification
Denitrosation is a significant detoxification pathway for N-nitrosamines, involving the cleavage of the N-NO bond. grantome.com This reaction prevents the formation of the α-hydroxy nitrosamines and subsequent DNA-reactive alkyldiazonium ions. Metabolic denitrosation can be catalyzed by multiple enzyme systems. One proposed mechanism involves the cytochrome P450-dependent one-electron reduction of the nitrosamine molecule. nih.gov Other enzymes, including glutathione transferases and NADPH-cytochrome P450 reductase, have also been implicated in the denitrosation of N-nitroso compounds. grantome.com This process converts the nitrosamine back to its corresponding secondary amine (nornicotine, in the case of NNN) and releases nitric oxide, effectively neutralizing its carcinogenic potential. grantome.com The efficiency of denitrosation relative to α-hydroxylation can significantly influence tissue-specific susceptibility to NNN-induced carcinogenesis.
Glucuronidation and Other Phase II Metabolism
Phase II metabolism involves the conjugation of a xenobiotic or its Phase I metabolite with an endogenous molecule, such as glucuronic acid, to increase its water solubility and facilitate its excretion from the body. wikipedia.orgnih.gov Glucuronidation is arguably the most important Phase II pathway and is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). wikipedia.orgyoutube.com This process is a major detoxification route for a vast number of compounds, including NNN. nih.govcaymanchem.com
NNN can undergo direct conjugation with glucuronic acid to form NNN-N-glucuronide. nih.gov This reaction involves the attachment of a glucuronic acid moiety to one of the nitrogen atoms of the NNN molecule, a process known as N-glucuronidation. nih.govcaymanchem.com The formation of NNN-N-glucuronide is a critical detoxification pathway, as it creates a more polar, water-soluble metabolite that can be readily eliminated in the urine. nih.gov
Human studies have demonstrated a strong inverse association between the urinary levels of NNN-N-glucuronide and the risk of esophageal cancer in smokers. nih.gov Individuals with a higher percentage of NNN metabolized via glucuronidation (i.e., higher levels of NNN-N-glucuronide relative to total NNN) exhibit a significantly lower risk of developing esophageal cancer. nih.gov This highlights the protective role of this specific Phase II metabolic pathway. While the exact UGT isozymes responsible for NNN glucuronidation have not been definitively identified, UGT1A1, UGT1A4, and UGT2B10 are known to catalyze the N-glucuronidation of other nitrogen-containing heterocyclic compounds and are considered likely candidates. nih.govcapes.gov.br
Enzymatic Hydrolysis of Glucuronides (e.g., β-glucuronidase)
The biotransformation of 3-[(2S)-1-Nitroso-2-piperidinyl]pyridine (NNN) includes conjugation with glucuronic acid, forming NNN-N-glucuronide. This glucuronide conjugate can be hydrolyzed back to the parent compound, NNN, by the action of β-glucuronidase enzymes. This enzymatic cleavage is a critical step in both the metabolic fate of NNN and in the analytical determination of total NNN exposure in biological samples, particularly urine. aacrjournals.orgoup.com
β-Glucuronidases are a class of hydrolase enzymes found in various mammalian tissues and bacteria that cleave the glycosidic bond between glucuronic acid and another molecule. sigmaaldrich.com The hydrolysis of NNN-N-glucuronide is particularly relevant in the context of urinary biomarker analysis, where the total amount of excreted NNN (the sum of the free compound and its glucuronide) is measured to assess exposure to this carcinogen. aacrjournals.orgoup.com
Research into the enzymatic hydrolysis of NNN-N-glucuronide has often been integrated into the development of analytical methods for its quantification. Studies have employed β-glucuronidase from various sources, with bacterial enzymes, particularly from Escherichia coli, being commonly used. aacrjournals.orgoup.com The efficiency of this hydrolysis can be influenced by several factors, including the source of the enzyme, enzyme concentration, incubation time, temperature, and pH. sigmaaldrich.com
It has been observed that β-glucuronidases can exhibit preferential hydrolysis for O-glucuronides over N-glucuronides. nih.gov Consequently, complete hydrolysis of N-glucuronides like NNN-N-glucuronide may necessitate higher concentrations of the enzyme or extended incubation periods to ensure the complete release of the aglycone (NNN) for accurate measurement. nih.gov For instance, some analytical protocols incubate urine samples overnight with β-glucuronidase to achieve complete hydrolysis. aacrjournals.orgnih.gov
The conditions for the enzymatic hydrolysis of NNN-N-glucuronide in research settings are summarized in the table below. These conditions have been optimized for analytical purposes to ensure the accurate quantification of total NNN in urine samples from individuals exposed to tobacco products.
Table 1: Research Findings on the Enzymatic Hydrolysis of this compound Glucuronide
| Enzyme Source | Sample Matrix | Incubation Conditions | Purpose of Hydrolysis | Reference |
| E. coli (type IX-A) | Human Urine | 36,000 units, pH 7.0, 37°C, overnight | Quantitation of total NNN | aacrjournals.org |
| E. coli | Human Urine | 625 to 20,000 units, 37°C, 16 hours | Optimization of hydrolysis for NNN quantitation | oup.com |
| β-glucuronidase | Human Urine | 8,000 units, pH 7.4, 37°C, overnight | Analysis of NNN enantiomers | nih.gov |
| Helix pomatia | Human Urine | ≥30 units/μL, 37°C, 4 hours | Complete hydrolysis of O- and N-glucuronides | nih.gov |
The enzymatic hydrolysis by β-glucuronidase is a key process influencing the bioavailability and detection of NNN. The cleavage of the glucuronide moiety regenerates the parent nitrosamine, which is the biologically active form. This process is not only a component of its metabolic pathway but also a fundamental tool for researchers monitoring human exposure to this significant tobacco-specific carcinogen.
Advanced Analytical Methodologies for 3 2s 1 Nitroso 2 Piperidinyl Pyridine and Its Metabolites
Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the principal technology for the analysis of NNN and its metabolites. Its high selectivity and sensitivity make it ideal for quantifying these compounds in diverse biological samples.
LC-MS/MS for Quantification (e.g., in Urine, Plasma, Toenails)
Tandem mass spectrometry (LC-MS/MS) is a powerful tool for the accurate quantification of NNN in various biological matrices, providing low detection limits and high precision.
Urine: A sensitive LC-MS/MS method has been developed for measuring total NNN (the sum of free NNN and its glucuronide) in human urine. oup.com This method involves enzymatic hydrolysis of the glucuronide, followed by extraction and analysis. The method demonstrates high accuracy and precision, making it suitable for clinical and epidemiological studies. oup.com For instance, one such method reported a limit of detection (LOD) of 0.4 pg/mL and a limit of quantification (LOQ) of 1.3 pg/mL. oup.com Another method for the simultaneous analysis of several tobacco biomarkers reported an LOQ of 0.01 pmol/mL for total NNN in urine. researchgate.net
Plasma: Measuring NNN in plasma is considered less susceptible to artifactual formation compared to urine due to the stable pH of blood. nih.govnih.gov A validated LC-MS/MS method for quantifying NNN in human plasma has shown high sensitivity with a lower limit of quantification (LLOQ) of 0.3 pg/mL. nih.gov This assay was successfully applied to measure NNN concentrations in the plasma of smokeless tobacco users, where maximum concentrations ranged from 3.5 to 10 pg/mL. nih.gov
Toenails: Toenails serve as a valuable matrix for assessing long-term exposure to NNN. nih.govnih.gov An LC-MS/MS method has been established to quantify total NNN in human toenails. nih.gov In a study of smokers, the mean NNN level was 4.63 ± 6.48 fmol/mg of toenail. nih.govnih.gov The method's detection limit is approximately 0.02 pg/mg in a 50 mg toenail sample, demonstrating its capacity to measure chronic exposure. nih.gov
Table 1: LC-MS/MS Method Performance for NNN Quantification
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) / LLOQ | Accuracy | Precision (CV%) | Source(s) |
|---|---|---|---|---|---|
| Urine | 0.4 pg/mL | 1.3 pg/mL | 102.0–112.5% | < 15% | oup.com |
| Urine | - | 0.01 pmol/mL | - | - | researchgate.net |
| Plasma | - | 0.3 pg/mL | 98.7% (average) | 7.5% (average) | nih.govnih.gov |
LC-ESI-MS/MS for Sensitive Detection
Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is frequently employed for its high sensitivity and selectivity, which are essential when dealing with limited sample sizes and very low analyte concentrations. nih.gov This technique was specifically chosen for the analysis of NNN in toenails, where expected levels are minimal. nih.gov The ESI source provides efficient ionization of the target molecules, which, when coupled with MS/MS, allows for clear identification and quantification, even in complex biological matrices. nih.govresearchgate.net The principles of enhancing sensitivity through ESI-MS/MS are broadly applicable and have been used for various compounds, including pyrrolizidine (B1209537) alkaloids and novel pharmaceutical derivatives. nih.govsemanticscholar.org The use of derivatization agents, such as 2-nitrosopyridine, can further improve ionization efficiency and lead to even greater sensitivity in LC-MS/MS analyses. nih.gov
Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry (LC-nESI-HRMS/MS) for Enantiomer Analysis
The enantiomers of NNN, (S)-NNN and (R)-NNN, exhibit different biological activities. Therefore, methods that can distinguish between them are of significant scientific interest. A specialized technique combining a chiral stationary phase liquid chromatography with nanoelectrospray ionization-high resolution tandem mass spectrometry (LC-nESI-HRMS/MS) has been developed for this purpose. nih.gov
This advanced method allows for the investigation of the enantiomeric composition of NNN at very low concentrations (parts per trillion) in human urine. nih.gov Research using this technique has shown that in the urine of cigarette smokers and smokeless tobacco users, (S)-NNN is the predominant enantiomer. nih.gov The method uses an isotopic internal standard, [¹³C₆]NNN, to ensure accurate quantification. nih.gov This represents the first successful application of combining chiral separation with nESI-HRMS/MS to quantify trace levels of enantiomeric metabolites in human urine. nih.gov
Table 2: Enantiomeric Composition of NNN in Human Urine by LC-nESI-HRMS/MS
| Population | NNN Concentration (fmol/mL urine) | (S)-NNN Composition | Source(s) |
|---|---|---|---|
| Cigarette Smokers (n=20) | 20.5 ± 27.1 | 67 ± 5% | nih.gov |
Metabolic Profiling by Mass Spectrometry
To gain a comprehensive understanding of how NNN is processed in the body, high-resolution mass spectrometry (HRMS) is utilized for metabolic profiling. An HRMS-based stable-isotope labeling approach has been employed to profile NNN metabolites in the urine of rats. nih.govnih.govacs.org
In these studies, rats were administered either NNN or its isotopically labeled counterpart, [pyridine-d₄]NNN. nih.govacs.org By comparing the mass spectra of the urine samples, researchers could distinguish true metabolites from background noise. This powerful technique led to the identification of 46 putative NNN metabolites. nih.govnih.gov Among these, two novel metabolites were structurally verified through comparison with synthetic standards:
4-(methylthio)-4-(pyridin-3-yl)butanoic acid (MPBA) nih.govacs.org
N-acetyl-S-(5-(pyridin-3-yl)-1H-pyrrol-2-yl)-l-cysteine (Py-Pyrrole-Cys-NHAc) nih.govacs.org
These metabolites are believed to be formed through α-hydroxylation pathways and are considered potential biomarkers for monitoring the uptake and metabolic activation of NNN. nih.govnih.gov
Gas Chromatography (GC) Techniques
While LC-MS has become the dominant technique, gas chromatography has also been used for the analysis of N-nitroso compounds.
GC-MS for Quantification
Historically, NNN in urine was quantified using gas chromatography coupled with a Thermal Energy Analyzer (GC-TEA), a detector highly specific for nitroso groups. nih.gov The identity of the NNN peak in these analyses was often confirmed by gas chromatography-mass spectrometry-mass spectrometry (GC-MS-MS). oup.com
More broadly, GC-MS is a reliable and robust technique for quantifying various N-nitroso compounds. For example, a validated isotope dilution GC-MS method has been developed for N-nitrosoproline in human urine, using ¹³C₅-labeled N-nitrosoproline as an internal standard. nih.gov Such methods involve derivatization to make the analytes volatile before injection into the GC system. nih.gov While modern methods for NNN primarily rely on LC-MS for its superior performance with non-volatile and thermally unstable compounds, GC-MS remains a viable, albeit less common, technique for the quantification of certain N-nitroso compounds. researchgate.netscholaris.ca
Chiral Stationary Phase Gas Chromatography for Enantiomeric Composition
The enantiomeric composition of chiral compounds like 3-[(2S)-1-Nitroso-2-piperidinyl]pyridine can be determined using Chiral Stationary Phase Gas Chromatography (CSP-GC). This technique relies on the differential interaction between the enantiomers and a chiral stationary phase, leading to their separation and individual quantification.
For the separation of chiral nitrogen-containing heterocycles, cyclodextrin-based chiral stationary phases are often employed in GC. researchgate.net For instance, CHIRALDEX® G-TA has been utilized for the enantiomeric separation of similar compounds. researchgate.net The selection of the appropriate chiral stationary phase is critical and often involves screening various phases, such as those based on cyclodextrins, to achieve optimal separation. researchgate.net
Table 1: Exemplary GC Conditions for Chiral Separation of Aziridines (Illustrative)
| Parameter | Value |
| GC Column | CHIRALDEX B-PH |
| Temperature | 100 °C |
| Retention Factor (k1) | 9.8 |
| Selectivity Factor (α) | 1.04 |
| Resolution (Rs) | 1.0 |
This table illustrates typical parameters for chiral separations and is based on findings for similar compounds. researchgate.net Specific conditions for this compound would require method development.
GC-TEA (Thermal Energy Analyzer) for Nitrosamine-Selective Detection
Gas Chromatography combined with a Thermal Energy Analyzer (GC-TEA) is a highly specific and sensitive technique for the detection of N-nitroso compounds. nih.gov The TEA detector is specifically designed to respond to the nitrosyl group, which is cleaved from the nitrosamine (B1359907) molecule by pyrolysis. This specificity allows for the analysis of complex samples with minimal interference. nih.gov
The GC-TEA technique has demonstrated the ability to detect N-nitroso compounds at levels below 1 ng/ml. nih.gov While GC-MS is a viable alternative, the TEA detector is considered a gold standard for nitrosamine analysis due to its high selectivity. nih.gov A strong correlation has been shown between GC-TEA and GC-MS data for nitrosamine determination, indicating the interchangeability of these methods for many applications. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules like this compound. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.
For a comprehensive structural analysis, a suite of NMR experiments is typically employed, including:
¹H NMR: Provides information about the number and environment of hydrogen atoms.
¹³C NMR: Reveals the number and types of carbon atoms.
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons, helping to piece together the molecular framework.
The interpretation of these spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the identity and purity of this compound.
Electrochemical Detection Methods
Electrochemical detection methods offer a sensitive and selective alternative for the analysis of compounds that can be oxidized or reduced. For pyridine-containing compounds, electrochemical analysis has been utilized for their determination. nih.gov These methods typically involve coupling a separation technique like high-performance liquid chromatography (HPLC) with an electrochemical detector.
The principle of electrochemical detection is based on measuring the current generated by the oxidation or reduction of the analyte at an electrode surface. The applied potential can be optimized to selectively detect the compound of interest, enhancing the method's specificity. The development of an electrochemical method for this compound would involve investigating its electrochemical behavior to determine the optimal potential for its sensitive and selective detection.
Sample Preparation and Purification Techniques
Effective sample preparation is a critical step to remove interferences and concentrate the analyte before instrumental analysis. thermofisher.com This ensures the robustness, accuracy, and sensitivity of the analytical method. thermofisher.com
Liquid-Liquid Extraction
Liquid-Liquid Extraction (LLE) is a conventional method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. labrulez.com The choice of solvent is crucial and depends on the polarity and chemical properties of the analyte. For basic compounds, pH adjustment of the aqueous phase can enhance the extraction efficiency into the organic layer. While effective, LLE can sometimes be less efficient for polar basic analytes compared to other techniques. labrulez.com
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a more modern and often more efficient technique for sample cleanup and concentration. labrulez.comsigmaaldrich.com It utilizes a solid sorbent packed in a cartridge or a 96-well plate to retain the analyte from a liquid sample. waters.com Interferences are washed away, and the purified analyte is then eluted with a suitable solvent. labrulez.com
Oasis MCX: This is a mixed-mode cation exchange sorbent designed for the extraction of basic compounds. lcms.czwaters.com It combines reversed-phase and strong cation-exchange retention mechanisms, providing high selectivity and recovery for basic analytes from complex matrices like plasma. lcms.czwaters.com Oasis PRiME MCX, a newer version, offers the advantage of phospholipid removal, leading to even cleaner extracts with simple 3- or 4-step protocols. lcms.czwaters.com
ChemElut: This is a form of supported liquid extraction (SLE) that uses a synthetic sorbent. lcms.cz The aqueous sample is absorbed onto the inert support, and then a water-immiscible organic solvent is used to elute the analytes, leaving behind polar interferences. lcms.cz This technique has been shown to provide clean extracts and good recoveries for various drug analyses in matrices like urine. lcms.cz
Bond-Elut Silica: Silica-based sorbents are used in normal-phase SPE. For a compound like this compound, which possesses some polarity, normal-phase SPE could be a viable purification strategy depending on the sample matrix and the interferences present. Agilent's Bond Elut portfolio offers a wide range of sorbent functionalities and has a long-standing reputation for reliability. lcms.czecaservice.ru
Table 2: Comparison of SPE Sorbents
| Sorbent | Type | Primary Retention Mechanism | Key Features |
| Oasis MCX | Mixed-Mode Polymeric | Reversed-Phase and Strong Cation Exchange | High selectivity for basic compounds, can remove phospholipids (B1166683) (PRiME version). waters.comlcms.czwaters.com |
| ChemElut | Supported Liquid Extraction | Partitioning between aqueous and immiscible organic phases | Simple protocol, provides clean extracts by retaining polar interferences. lcms.cz |
| Bond-Elut Silica | Normal-Phase Silica | Adsorption | Used for separating compounds based on polarity from non-aqueous solvents. lcms.cz |
Enzymatic Hydrolysis (e.g., β-glucuronidase)
In the analysis of metabolites of xenobiotics like this compound, a crucial step often involves the cleavage of conjugated groups to facilitate the detection and quantification of the parent metabolite. Glucuronidation is a major metabolic pathway in mammals, where UDP-glucuronosyltransferases (UGTs) conjugate a glucuronic acid moiety to the target molecule, increasing its polarity and facilitating its excretion. nih.gov The resulting glucuronide metabolites can be hydrolyzed back to their aglycone form using enzymes, a process that is central to many analytical procedures. nih.gov
β-glucuronidase is a widely utilized lysosomal acid hydrolase that catalyzes the deconjugation of β-D-glucuronides. nih.gov This enzymatic hydrolysis is preferred over acid or basic hydrolysis, which can often lead to the degradation of the target analyte. nih.gov For instance, in the analysis of buprenorphine metabolites, enzymatic hydrolysis using β-glucuronidase was found to be essential for releasing the parent compounds from their glucuronide conjugates for subsequent gas chromatographic-mass spectroscopic (GC-MS) analysis. nih.gov
The effectiveness of enzymatic hydrolysis can vary significantly depending on the source of the β-glucuronidase enzyme and the reaction conditions. Studies on norbuprenorphine-3-beta-D-glucuronide, a metabolite conjugate, showed that enzymes from different species such as Helix pomatia, Escherichia coli, and Patella vulgata exhibit marked differences in reactivity. nih.gov Quantitative hydrolysis was achieved with β-glucuronidases from H. pomatia or E. coli after incubation at 37°C for 16 hours. nih.gov Elevating the temperature to 60°C could significantly shorten the required incubation time to as little as one hour with certain enzyme preparations. nih.gov
The general procedure for enzymatic hydrolysis in an analytical workflow involves incubating the sample (e.g., urine) with a buffered solution of β-glucuronidase at an optimal pH and temperature. sigmaaldrich.commdpi.com The choice of buffer, enzyme concentration, and incubation time are critical parameters that must be optimized for the specific metabolite of this compound being analyzed.
Table 1: Factors Influencing β-glucuronidase Hydrolysis Efficiency
| Parameter | Description | Typical Conditions/Considerations | Reference |
| Enzyme Source | The species from which the enzyme is derived can impact its activity and specificity. | Helix pomatia, Escherichia coli, Patella vulgata | nih.gov |
| Temperature | Affects the rate of the enzymatic reaction. | 37°C to 60°C | nih.gov |
| pH | Each enzyme has an optimal pH range for activity. | Typically acidic to neutral (e.g., pH 6.8) | sigmaaldrich.com |
| Incubation Time | The duration required for complete hydrolysis. | 1 to 16 hours, depending on temperature and enzyme concentration. | nih.gov |
| Enzyme Concentration | The amount of enzyme used per sample volume. | Varies; e.g., 1000 units. | nih.gov |
| Buffer System | Maintains the optimal pH and can influence enzyme stability. | Potassium phosphate, Glycine buffer | sigmaaldrich.com |
Minimization of Artifactual Nitrosamine Formation
A significant challenge in the trace analysis of nitrosamines, including this compound, is the potential for artifactual formation during sample preparation and analysis. nih.govijpsjournal.com This can lead to an overestimation of the nitrosamine content. Artifactual formation occurs when precursor amines (secondary or tertiary) react with nitrosating agents present in the sample matrix or introduced during the analytical process. acs.orgresearchgate.net
Several strategies have been developed to minimize this phenomenon. The nitrosation reaction is typically favored under acidic conditions and can be accelerated by heat. zamann-pharma.comresearchgate.net Therefore, careful control of pH and temperature throughout the analytical procedure is crucial. zamann-pharma.com Maintaining neutral or slightly basic conditions where possible and avoiding high temperatures, such as those in a hot GC injector, can significantly reduce artifact formation. ijpsjournal.com
The addition of inhibitors to the sample matrix is another effective approach. Ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E) are antioxidants that can act as nitrosating agent scavengers, preventing them from reacting with precursor amines. zamann-pharma.com For example, treating a Cambridge filter with ascorbic acid before smoke collection was shown to inhibit the artifactual formation of N-nitrosamines. nih.gov Similarly, pre-treatment of samples with sulfamic acid can destroy residual nitrite (B80452), a common nitrosating agent, before analysis. acs.org
The choice of solvents and reagents is also critical. Reagents like dimethylformamide (DMF) can contain trace amine impurities that may act as precursors. researchgate.net Therefore, using high-purity solvents and reagents is essential. The analytical method itself must be designed to prevent in-situ formation of the target nitrosamine. researchgate.net
Table 2: Strategies to Minimize Artifactual Nitrosamine Formation
| Strategy | Mechanism | Example Application | Reference |
| pH Control | Nitrosation is often favored in acidic conditions. | Maintaining neutral or basic pH during sample preparation. | zamann-pharma.com |
| Temperature Control | High temperatures can accelerate nitrosation reactions. | Using lower temperatures for extraction and avoiding high-temperature GC inlets. | zamann-pharma.com |
| Addition of Inhibitors | Scavenging of nitrosating agents. | Adding ascorbic acid or α-tocopherol to the sample. | zamann-pharma.com |
| Reagent Purity | Avoids introduction of precursor amines. | Use of high-purity solvents and reagents free from amine contamination. | researchgate.net |
| Pre-treatment | Removal of nitrosating agents. | Treating samples with sulfamic acid to eliminate nitrite. | acs.org |
Supercritical Fluid Chromatography (SFC) for Isomer and Enantiomer Separation
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of complex mixtures, including the isomers and enantiomers of chiral compounds like this compound. fu-berlin.denih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, which offers properties intermediate between a gas and a liquid. dtic.mil This results in low viscosity and high diffusivity, leading to fast and efficient separations. dtic.mil
For the separation of nitrosamine isomers, SFC coupled with mass spectrometry (SFC-MS/MS) provides a robust and sensitive method. nih.gov The unique properties of SFC allow for the separation of structurally similar compounds that may be challenging to resolve by conventional liquid chromatography. fu-berlin.de A study demonstrated the successful separation of 16 different nitrosamines within a short run time using a porous graphitic carbon (PGC) column. nih.gov
The separation of enantiomers, which is critical for a chiral compound such as the (2S) enantiomer of 1-Nitroso-2-piperidinyl-pyridine, is achieved by using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used for this purpose in SFC. mdpi.com The choice of the chiral selector, as well as the organic modifier (co-solvent) mixed with the supercritical CO2, significantly influences the enantioseparation. Alcohols like methanol (B129727), ethanol (B145695), and isopropanol (B130326) are common modifiers. mdpi.com Research on the enantioseparation of 3,5-disubstituted hydantoins by SFC showed that an amylose-based CSP often provided superior separation compared to cellulose-based columns, and that 2-propanol was a more effective modifier than methanol or ethanol for achieving baseline separation. mdpi.com
The coupling of SFC with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is essential for the sensitive and selective detection of trace-level nitrosamine impurities in complex matrices like pharmaceutical products. fu-berlin.denih.gov
Table 3: Typical Parameters for SFC Enantiomer Separation
| Parameter | Description | Typical Conditions/Materials | Reference |
| Stationary Phase | Chiral selector responsible for enantiomeric recognition. | Immobilized polysaccharide-based CSPs (e.g., CHIRAL ART Amylose-SA, Cellulose-SB) | mdpi.com |
| Mobile Phase | Supercritical fluid and organic modifier. | Supercritical CO2 with a modifier (e.g., Methanol, Ethanol, 2-Propanol) | mdpi.com |
| Column | The physical support for the stationary phase. | Porous Graphitic Carbon (PGC) for isomers; Chiral columns for enantiomers. | nih.govmdpi.com |
| Detector | Method of analyte detection post-separation. | Mass Spectrometry (MS), Tandem Mass Spectrometry (MS/MS) | fu-berlin.denih.gov |
| Flow Rate | The speed at which the mobile phase passes through the column. | Varies depending on column dimensions and desired separation time. | N/A |
| Back Pressure | Pressure applied to maintain the mobile phase in a supercritical state. | Typically >73.8 bar for CO2. | dtic.mil |
Computational and Theoretical Studies of 3 2s 1 Nitroso 2 Piperidinyl Pyridine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in mapping the metabolic pathways of (S)-NNN. These methods allow for a detailed examination of reaction energetics and mechanisms at the atomic level.
Density Functional Theory (DFT) for Reaction Mechanisms
DFT has been widely applied to study the metabolic activation of NNN, which is primarily initiated by cytochrome P450 (CYP) enzymes. nih.govnih.govresearchgate.netresearchgate.net These calculations have been crucial in understanding the hydroxylation reactions that are the first step in its metabolic activation. nih.govnih.govresearchgate.netresearchgate.net
The metabolic activation of NNN is predominantly initiated by hydroxylation at the 2' or 5' positions of the pyrrolidine (B122466) ring, catalyzed by CYP enzymes. nih.govnih.govresearchgate.net DFT calculations have been performed to explore these reaction pathways for both the (R) and (S)-enantiomers of NNN. nih.govnih.govresearchgate.netresearchgate.net Studies have indicated that for (S)-NNN, the 2'-hydroxylation pathway is slightly favored over the 5'-hydroxylation pathway. nih.gov The hydroxylation process, catalyzed by the active center of CYP450 (modeled as Compound I, Cpd I), involves a two-step mechanism. nih.govnih.govresearchgate.netresearchgate.net
A critical aspect of computational studies is the calculation of free energy barriers, which determine the likelihood and rate of a particular metabolic reaction. For the hydroxylation of NNN, DFT calculations have provided specific energy barriers for the different stereoisomers and reaction sites. nih.govnih.govresearchgate.netresearchgate.net
The calculated free energy barriers for the hydroxylation of the (R) and (S) enantiomers of NNN are detailed below. Lower energy barriers suggest a more favorable reaction pathway. The 2'-(S) and 5'-(R) pathways show a slight energetic advantage. nih.gov
Table 1: Calculated Free Energy Barriers for NNN Hydroxylation
| Reaction Pathway | Enantiomer | Free Energy Barrier (kcal/mol) |
|---|---|---|
| 2'-hydroxylation | (R)-NNN | 9.82 |
| (S)-NNN | 8.44 | |
| 5'-hydroxylation | (R)-NNN | 7.99 |
| (S)-NNN | 9.19 |
Data sourced from Fan et al. (2019). nih.gov
Following hydroxylation, the resulting intermediates undergo spontaneous decomposition to form diazohydroxides. nih.govnih.govresearchgate.net The free energy barriers for this decomposition have also been calculated. nih.govnih.govresearchgate.net
Table 2: Calculated Free Energy Barriers for Decomposition of Hydroxylated NNN
| Decomposition Position | Enantiomer | Free Energy Barrier (kcal/mol) |
|---|---|---|
| 2'-position | (R)-NNN | 18.04 |
| (S)-NNN | 18.02 | |
| 5'-position | (R)-NNN | 18.33 |
| (S)-NNN | 19.53 |
Data sourced from Fan et al. (2019). nih.govnih.gov
The hydroxylation of NNN by CYP450 enzymes proceeds through a two-step mechanism involving hydrogen abstraction followed by a rebound reaction. nih.govnih.govresearchgate.netresearchgate.net DFT calculations have elucidated the details of this process. nih.govnih.govresearchgate.netresearchgate.net The initial step is the abstraction of a hydrogen atom from the carbon skeleton of NNN by the highly reactive iron-oxo species (Cpd I) at the active site of the enzyme. nih.gov This is the rate-determining step for α-hydroxylation. acs.org This is followed by a rebound step where the hydroxyl group is transferred back to the substrate radical, forming the hydroxylated product. acs.org
Characterization of Intermediates and Transition States
A key strength of quantum chemical calculations is the ability to characterize the geometry and energy of transient species such as intermediates and transition states. nih.gov For the metabolic activation of NNN, the structures of the reactants, transition states, intermediates, and products have been optimized using DFT methods. nih.gov Frequency calculations are performed to confirm that the optimized structures correspond to energy minima (for reactants, intermediates, and products) or first-order saddle points (for transition states). nih.gov
For instance, the transition states for the hydrogen abstraction step in both 2'- and 5'-hydroxylation of (R)-NNN and (S)-NNN have been geometrically characterized. nih.govresearchgate.net Following hydroxylation, the resulting α-hydroxylated NNN is an unstable intermediate that spontaneously decomposes to form a diazohydroxide intermediate. nih.govnih.govresearchgate.netacs.org This intermediate can then be converted to a reactive alkyldiazonium ion, which is ultimately responsible for DNA damage. nih.govnih.govresearchgate.net Intrinsic Reaction Coordinate (IRC) calculations are also used to verify that a given transition state connects the correct reactant and product on the potential energy surface. nih.gov
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of (S)-NNN, docking studies have been employed to investigate its interaction with the active site of cytochrome P450 enzymes. nih.govnih.gov
These studies have shown that (S)-NNN has a better binding affinity with CYP450s compared to its (R)-enantiomer. nih.govnih.gov This finding from molecular docking is consistent with experimental observations and provides a structural basis for the observed stereoselectivity in the metabolic activation of NNN. nih.govnih.gov The docking results complement the DFT calculations by providing a more complete picture of the initial binding event that precedes the chemical reaction.
Binding Affinity with Cytochrome P450 Enzymes (e.g., CYP2A6, CYP2A13)
The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of foreign compounds, including tobacco-specific nitrosamines. CYP2A6, located primarily in the liver, and CYP2A13, found predominantly in the respiratory tract, are key enzymes in the metabolic activation of these compounds. nih.gov Computational methods such as molecular docking are employed to predict the binding modes and affinities of substrates like N'-nitrosoanabasine within the active sites of these enzymes.
A recent molecular docking study analyzed the interaction of N'-nitrosoanabasine (NAB) with several human CYP enzymes. The study calculated the binding energies to predict the likelihood of NAB acting as a substrate. The results indicated favorable binding energies for NAB with CYP1B1, CYP2A6, CYP2A13, and CYP2E1, suggesting that these enzymes are capable of metabolizing it. nih.gov
Inhibition studies provide another layer of understanding of binding affinity. N'-nitrosoanabasine has been shown to act as a competitive inhibitor of CYP2A13-mediated metabolism of another prominent tobacco-specific nitrosamine (B1359907), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). nih.govrsc.org The inhibition constant (Kᵢ) is a measure of the inhibitor's binding affinity; a lower Kᵢ value signifies stronger binding. The Kᵢ values for the racemic mixture of N'-nitrosoanabasine with CYP2A13 have been determined for the formation of different NNK metabolites, indicating a high affinity. rsc.org
Table 1: Inhibition Constants (Kᵢ) of (R,S)-N'-Nitrosoanabasine for CYP2A13-Catalyzed NNK Metabolism
| Metabolite Formation Inhibited | Inhibition Constant (Kᵢ) in μM | Type of Inhibition |
|---|---|---|
| 4-oxo-4-(3-pyridyl) butanal (OPB) | 0.23 | Competitive |
| 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) | 0.87 | Competitive |
| 4-oxo-4-(3-pyridyl) butanoic acid (OPBA) | 0.50 | Competitive |
These findings underscore the strong interaction between N'-nitrosoanabasine and CYP2A13. While CYP2A6 is also a key enzyme for the metabolism of tobacco-related nitrosamines, studies have shown that CYP2A13 can exhibit significantly higher catalytic activity towards certain substrates like NNK. nih.govnih.gov The competitive inhibition by NAB suggests that it binds to the same active site on CYP2A13 as NNK. rsc.org
Stereoselective Binding of Enantiomers to Enzyme Active Sites
The binding of chiral molecules to the active sites of enzymes is often stereoselective, meaning one enantiomer binds more favorably than the other. This selectivity arises from the three-dimensional arrangement of amino acid residues in the enzyme's active site, which creates a chiral environment. This can lead to significant differences in the metabolism and biological effects of the two enantiomers. researchgate.netnih.gov
For tobacco-specific nitrosamines, stereoselectivity is a critical factor. For instance, studies on N'-nitrosonornicotine (NNN), a structurally similar compound, have shown that the (S)-enantiomer is metabolized by 2'-hydroxylation—a key activation pathway—to a much greater extent than the (R)-enantiomer in the esophagus and liver of rats. researchgate.net Similarly, the metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), a metabolite of NNK, also exhibits stereoselectivity. The (S)-NNAL enantiomer is more carcinogenic in mice than the (R)-enantiomer, a difference attributed in part to stereoselective tissue retention and metabolism. mdpi.comnih.gov
While specific computational studies on the stereoselective binding of 3-[(2S)-1-Nitroso-2-piperidinyl]pyridine are not widely available, the principles derived from related compounds like NNN and NNAL are applicable. It is expected that the (S)- and (R)-enantiomers of N'-nitrosoanabasine would exhibit different binding orientations and affinities within the active sites of CYP2A6 and CYP2A13. These differences would be driven by the specific spatial arrangement of the piperidine (B6355638) ring relative to the pyridine (B92270) and nitroso groups, and how each enantiomer interacts with the amino acid residues lining the active site. Such differential binding would, in turn, influence the rate and pathway of metabolism for each enantiomer, potentially leading to different biological consequences.
Table 2: General Principles of Stereoselective Metabolism in CYPs
| Kinetic Parameter | Description | Implication of Stereoselectivity |
|---|---|---|
| Michaelis-Menten Constant (Kₘ) | Substrate concentration at half-maximal velocity; indicates binding affinity. | Different Kₘ values for enantiomers indicate differential binding affinity to the enzyme's active site. nih.gov |
| Maximal Velocity (Vₘₐₓ) | The maximum rate of the reaction. | Different Vₘₐₓ values suggest one enantiomer is metabolized more efficiently than the other once bound. nih.gov |
| Intrinsic Clearance (Vₘₐₓ/Kₘ) | A measure of the overall efficiency of metabolism. | A higher ratio for one enantiomer signifies more efficient overall metabolic processing by the enzyme. nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Reactivity
Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as the active site of an enzyme. youtube.com By solving Newton's equations of motion for a system of atoms, MD can reveal how a molecule like this compound behaves, adopts different shapes (conformations), and positions itself for a chemical reaction. youtube.comnih.gov
For a flexible molecule containing a piperidine ring, conformational analysis is key. MD simulations can explore the different chair and boat conformations of the piperidine ring and the rotational barriers around the C-N and N-N bonds of the nitroso group. This analysis helps identify the most stable, low-energy conformations of the molecule that are likely to be present when it approaches and binds to an enzyme.
When applied to a ligand-enzyme complex, such as N'-nitrosoanabasine within the active site of CYP2A13, MD simulations can illuminate the dynamics of the binding process. nih.gov These simulations can show how the substrate orients itself relative to the heme iron center of the CYP enzyme, which is the site of oxidation. They can also identify key amino acid residues that form hydrogen bonds or other non-covalent interactions that stabilize the binding pose. nih.govyoutube.com
Furthermore, MD simulations can provide insights into the reactivity of the molecule. By sampling numerous conformations and orientations within the active site, these simulations can help predict which atoms on the substrate are most likely to be metabolized. For N'-nitrosoanabasine, this would involve determining the accessibility of the carbons adjacent to the nitroso group (α-carbons) to the reactive oxygen species of the heme group, as α-hydroxylation is a critical metabolic activation pathway for nitrosamines. The stability of the binding pose and the proximity of specific atoms to the catalytic center are crucial determinants of metabolic outcome. nih.gov
Degradation and Environmental Fate of 3 2s 1 Nitroso 2 Piperidinyl Pyridine
Photolytic Degradation Pathways
N'-Nitrosonornicotine is susceptible to degradation by light. The compound absorbs ultraviolet (UV) light within the environmental spectrum, indicating a potential for direct photolysis under sunlight. nih.gov The primary mechanism of atmospheric degradation for vapor-phase NNN is its reaction with photochemically-produced hydroxyl radicals. nih.gov
Studies on the decomposition of NNN reveal that temperature and atmospheric composition significantly influence its breakdown. Under inert (pyrolysis) conditions, the primary decomposition products include 3-pyridinecarbonitrile, myosmine, and nornicotine (B190312). mdpi.com In an oxidizing atmosphere, which more closely resembles environmental conditions, the main degradation products are 3-pyridinecarbonitrile, myosmine, and 5,6-dimethyl-3H-pyrrolo[2,3-b]pyridine, alongside carbon dioxide and water from oxidative processes. mdpi.com The decomposition of NNN begins with the cleavage of the N-NO bond, which leads to the formation of nitrogen oxides and nornicotine. mdpi.com The estimated atmospheric half-life for the reaction of vapor-phase NNN with hydroxyl radicals is approximately 16 hours. nih.gov For comparison, the analogous compound N-nitrosopyrrolidine has a direct photolysis half-life of just 14 minutes in aqueous solution when exposed to simulated midday summer sunlight. nih.gov
Table 1: NNN Decomposition Products under Different Atmospheres
| Atmosphere | Primary Decomposition Products |
|---|---|
| Inert (Pyrolysis) | 3-Pyridinecarbonitrile, Myosmine, Nornicotine mdpi.com |
Microbial Degradation Mechanisms
Microorganisms play a significant role in the breakdown of tobacco alkaloids and their derivatives, including NNN. nih.gov Several bacterial species have been identified that can utilize nicotine (B1678760) as a sole source of carbon, nitrogen, and energy, and some demonstrate the capability to degrade NNN. nih.govnih.gov
One notable example is a bacterial strain identified as Bacillus altitudinis (strain J54), which was isolated from tobacco leaves. This strain has demonstrated the ability to effectively degrade NNN. nih.gov In a controlled study, treating flue-cured tobacco leaves with a solution of the J54 strain resulted in a significant reduction of tobacco-specific nitrosamines (TSNAs). nih.gov
Table 2: Microbial Degradation of NNN by Bacillus sp. Strain J54
| Compound | Degradation Rate (%) |
|---|---|
| N'-nitrosonornicotine (NNN) | 26.27 nih.gov |
| 4-(N-methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | 24.01 nih.gov |
| N'-nitrosoanatabine (NAT) | 28.60 nih.gov |
| N'-nitrosoanabasine (NAB) | 1.83 nih.gov |
| Total TSNAs | 26.22 nih.gov |
The degradation process by such bacteria is often part of a broader metabolic pathway targeting nicotine and related alkaloids. nih.gov While the primary focus of many studies has been on nicotine degradation, the ability of certain microbes to also break down NNN highlights a natural attenuation pathway for this carcinogen in the environment. nih.gov
Presence in Environmental Matrices (e.g., Atmospheric Particulate Matter, Wastewater)
N'-Nitrosonornicotine is not typically found in the general environment unless tobacco products or their smoke are present. nih.gov However, where tobacco use is prevalent, NNN has been detected in various environmental media.
Atmospheric Particulate Matter: NNN has been identified in organic extracts of airborne particulate matter (PM₂.₅). acs.org A study conducted in an urban environment found that NNN was present in PM₂.₅ samples during both winter and summer, with concentrations varying seasonally. The average concentrations were higher in the winter, which may be related to atmospheric factors like a lower boundary layer height, leading to less dilution of pollutants. acs.org
Table 3: NNN Concentrations in Urban PM₂.₅
| Season | Average Concentration (ng/m³) | Maximum Concentration (ng/m³) |
|---|---|---|
| Winter | 0.08 | 0.35 |
| Summer | 0.02 | 0.06 |
Data adapted from a 2015 study on carcinogenic nitrosamines in urban airborne particulate matter. acs.org
Wastewater and Drinking Water: Tobacco-specific nitrosamines, including NNN, have been found in raw drinking water, likely due to contamination from wastewater. researchgate.net The presence of NNN in these water systems poses a potential, though largely unexplored, environmental health risk. researchgate.net While water treatment processes such as chlorination, ozonation, and granular activated carbon (GAC) filtration may reduce TSNA precursors, further research is needed to confirm their effectiveness. researchgate.net The detection of NNN in these matrices underscores the need to consider its environmental pathways from sources to human exposure points.
Current Research Trends and Future Directions for 3 2s 1 Nitroso 2 Piperidinyl Pyridine
Elucidation of Uncharacterized Metabolites
The metabolic activation of NNN is a critical step in its carcinogenicity, primarily initiated by cytochrome P450 (CYP450) enzymes through hydroxylation at the 2' and 5' positions of the pyrrolidine (B122466) ring. mdpi.comwikipedia.org This process leads to the formation of reactive intermediates that can bind to DNA, forming adducts and initiating cancer. mdpi.com While major metabolic pathways have been identified, research continues to elucidate the full spectrum of NNN metabolites.
A significant portion of an administered dose of NNN is excreted as known metabolites. Studies in F-344 rats have identified several principal urinary metabolites, including 4-hydroxy-4-(3-pyridyl)butyric acid (hydroxy acid) and 4-oxo-4-(3-pyridyl)butyric acid (keto acid), which are indicators of the 5'-hydroxylation and 2'-hydroxylation pathways, respectively. nih.gov Other identified metabolites include N'-nitrosonornicotine-I-N-oxide and norcotinine (B101708). nih.gov
However, the complete metabolic profile is complex and not fully characterized. For instance, while the formation of 4-hydroxy-4-(3-pyridyl)butyric acid is a major route, it is known to be formed via an intermediate, 2-hydroxy-5-(3-pyridyl)tetrahydrofuran, which in turn likely comes from 5-(3-pyridyl)-tetrahydrofuran-2-one. nih.gov Further research aims to identify other minor or previously uncharacterized metabolites that could provide deeper insights into the bioactivation and detoxification pathways of NNN. The identification of all metabolic products is crucial for a comprehensive risk assessment and for developing more accurate biomarkers of exposure and effect.
Table 1: Principal Urinary Metabolites of N'-Nitrosonornicotine (NNN) in F-344 Rats
| Metabolite | Percentage of Dose Excreted | Pathway Indicated |
| 4-hydroxy-4-(3-pyridyl)butyric acid | 37.1% - 53.3% | 5'-hydroxylation nih.gov |
| 4-oxo-4-(3-pyridyl)butyric acid | 12.8% - 31.1% | 2'-hydroxylation nih.gov |
| N'-nitrosonornicotine-I-N-oxide | 6.7% - 10.7% | N-oxidation nih.gov |
| Norcotinine | 3.2% - 5.1% | Detoxification nih.gov |
| Unchanged NNN | 3.3% - 5.2% | Unmetabolized nih.gov |
Data based on a dose range of 3-300 mg/kg in F-344 rats. nih.gov
Comprehensive Understanding of Stereoselective Metabolism in Diverse Biological Systems
NNN possesses a chiral center at the 2'-position of its structure, meaning it exists as two different enantiomers: (S)-NNN and (R)-NNN. mdpi.com Research has demonstrated that the metabolism of NNN is highly stereoselective, and this selectivity can vary significantly across different biological systems, including different animal species and even different tissues within the same organism.
In tobacco products, (S)-NNN is the predominant form, accounting for 57-66% of the total NNN content. mdpi.comnih.gov Studies in rats have shown that (S)-NNN is a potent oral cavity carcinogen, whereas (R)-NNN is significantly less active on its own but can synergistically enhance the carcinogenicity of the (S)-enantiomer. nih.gov This difference in carcinogenic activity is directly linked to stereoselective metabolism.
The two primary metabolic activation pathways, 2'-hydroxylation and 5'-hydroxylation, are catalyzed by CYP450 enzymes and exhibit stereoselectivity. mdpi.comnih.gov
2'-hydroxylation is considered the key activation step in the rat esophagus, a target organ for NNN-induced tumors. nih.gov In cultured rat esophagus tissue, the ratio of metabolites from 2'-hydroxylation to those from 5'-hydroxylation is significantly high, demonstrating a preference for this pathway. nih.gov
5'-hydroxylation is the major metabolic pathway in rabbit blood, leading primarily to the formation of 4-hydroxy-4-(3-pyridyl)-butyric acid. nih.govnih.gov
The stereoselectivity of these pathways differs between species. For example, in the cultured esophagus of Syrian golden hamsters, the ratio of 2'/5'-hydroxylation products is much lower than in rats, indicating a different metabolic preference. nih.gov In humans, 2'-hydroxylation appears to be more prevalent than 5'-hydroxylation. wikipedia.org Understanding these species- and tissue-specific differences in stereoselective metabolism is crucial for extrapolating data from animal models to human health risk assessment.
Advanced Computational Modeling for Predictive Toxicology
Computational toxicology employs computer-based models to predict the adverse effects of chemicals on human health and the environment. fiveable.me These in silico methods, such as Quantitative Structure-Activity Relationship (QSAR) models and physiologically based pharmacokinetic (PBPK) modeling, are becoming increasingly important for prioritizing chemicals for further testing and for risk assessment. nih.govinotiv.com
For NNN, advanced computational techniques are being used to understand the mechanisms of its metabolic activation and carcinogenicity. mdpi.com Density Functional Theory (DFT) calculations and molecular docking studies have been employed to explore the hydroxylation reactions of both (R)-NNN and (S)-NNN by CYP450 enzymes. mdpi.com
Key findings from these computational models include:
Reaction Energetics: DFT calculations have determined the free energy barriers for the 2'- and 5'-hydroxylation steps. These calculations suggest slight energetic advantages for the 2'-(S) and 5'-(R) metabolic pathways. mdpi.com
Enzyme-Substrate Interactions: Molecular docking studies have modeled how the NNN enantiomers fit into the active sites of different CYP450 enzymes. For instance, the nitrogen of the pyridine (B92270) ring in (S)-NNN can form a hydrogen bond with the Asn297 residue in certain CYP450s, an interaction that is important for its metabolic activation. mdpi.com
Predictive Toxicology Programs: Broader initiatives like the federal Tox21 consortium and EPA's ToxCast program use high-throughput screening data to build predictive models for a vast number of chemicals. nih.gov While not specific to NNN, the data and models generated by these programs provide a framework for understanding the potential toxicity of various compounds and can be leveraged to refine predictions for specific chemicals like NNN. nih.govinotiv.com
These computational approaches complement experimental studies by providing mechanistic insights at the molecular level, helping to predict metabolic fates and toxicological outcomes. arxiv.org
Development of Novel Analytical Techniques for Trace Analysis
The accurate detection and quantification of NNN and its metabolites at trace levels in complex biological and environmental matrices are essential for exposure assessment and metabolic studies. The development of highly sensitive and specific analytical methods is a continuous area of research.
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become the benchmark for analyzing NNN and its metabolites. nih.gov A specific HPLC-MS/MS method was developed and validated for the determination of NNN and its metabolites in rabbit blood. nih.gov This method demonstrated high sensitivity, with detection limits ranging from 0.039 ng/mL to 0.217 ng/mL for the various compounds analyzed. nih.gov
Recent trends in analytical chemistry focus on improving throughput, sensitivity, and selectivity. Ultra-high pressure liquid chromatography (UHPLC) coupled with triple quadrupole mass spectrometry (MS/MS) is a state-of-the-art technique being applied to the analysis of nitrosamine (B1359907) impurities. nih.gov A recently developed UHPLC-MS/MS method for another nitrosamine demonstrated a linear range of 0.25-100 ng/mL and a limit of detection of 0.25 ng/mL, showcasing the high sensitivity of this technology. nih.gov Such advancements are critical for:
Monitoring low-level exposure from various sources.
Quantifying metabolites in biological fluids to understand metabolic pathways and individual variability.
Ensuring product safety by detecting trace amounts of NNN in tobacco and other consumer goods.
The continuous refinement of these analytical techniques will allow for more precise risk characterization and a better understanding of the in vivo behavior of NNN.
Strategies for Reduction of 3-[(2S)-1-Nitroso-2-piperidinyl]pyridine Formation in Products
Given the carcinogenic nature of NNN, a key public health strategy is to minimize its formation in products where it is a known contaminant, primarily tobacco products. acs.org Research has focused on various mitigation strategies throughout the manufacturing and formulation processes.
NNN is formed from the nitrosation of nornicotine (B190312), a process that can be influenced by several factors. wikipedia.org Therefore, reduction strategies target the precursors and the conditions that favor the nitrosation reaction.
Table 2: Strategies for Reducing N-Nitrosamine Formation
| Strategy | Description | Application |
| Process Optimization | Modifying manufacturing processes to create conditions less favorable for nitrosation. This includes controlling temperature and minimizing contact time between amines and nitrosating agents. senpharma.vnzamann-pharma.com | Applied in the production of both pharmaceuticals and smokeless tobacco products. For example, certain pasteurization-like processes in smokeless tobacco manufacturing are designed to lower TSNA levels. nih.gov |
| Inhibition of Nitrosation | Adding chemical inhibitors to the product formulation. Antioxidants like ascorbic acid (Vitamin C) and alpha-tocopherol (B171835) can scavenge nitrosating agents, thereby blocking the formation of NNN. senpharma.vnzamann-pharma.com | Investigated for use in nicotine (B1678760) replacement therapies to block potential endogenous formation of NNN. nih.gov |
| Precursor Control | Reducing the levels of precursors, namely nornicotine and nitrite (B80452), in the raw materials. This can involve selecting tobacco varieties with lower nornicotine content or using excipients with low nitrite levels in pharmaceutical formulations. senpharma.vnnih.gov | Different tobacco types, such as Bright and Oriental, have substantially lower levels of NNN in their smoke compared to Burley tobacco. nih.gov |
| Control of Storage Conditions | Optimizing storage conditions to prevent degradation and reactions that could lead to NNN formation. This includes using packaging materials with low water permeability and avoiding materials containing nitrocellulose. senpharma.vn | Relevant for ensuring the stability and safety of finished products over their shelf life. |
These strategies, often used in combination, represent a multi-faceted approach to reducing human exposure to NNN from consumer products. acs.org
Q & A
Q. Q1. What are the optimal synthetic routes for 3-[(2S)-1-Nitroso-2-piperidinyl]pyridine, and how can reaction yields be maximized?
Methodological Answer: The synthesis typically involves nitrosation of the parent piperidine-pyridine precursor under controlled acidic conditions. For example, nitrosation of 3-[(2S)-2-piperidinyl]pyridine with sodium nitrite in hydrochloric acid at 0–5°C achieves moderate yields (~40–60%). Key optimization steps include:
- Temperature control : Maintaining sub-10°C conditions minimizes undesired side reactions like oxidation or dimerization .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) followed by recrystallization in ethanol improves purity (>99%) .
- Stoichiometry : A 1.2:1 molar ratio of sodium nitrite to precursor ensures complete conversion while avoiding excess nitrosating agents .
Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- FTIR : Confirm the presence of N–Nitroso (C–N=O) stretching vibrations at 440–490 cm⁻¹ and pyridine ring C–H bending at 700–800 cm⁻¹ .
- NMR : Use ¹H-NMR to verify stereochemistry at the piperidine C2 position (δ 3.2–3.5 ppm for axial protons) and ¹³C-NMR for nitrosamine carbon signals (δ 150–160 ppm) .
- HPLC-MS : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 192.1) .
Advanced Research Questions
Q. Q3. What experimental strategies address discrepancies in reported carcinogenicity data for this compound?
Methodological Answer: Contradictions arise from variations in metabolic activation pathways. To resolve these:
- In vitro assays : Use liver microsomes (e.g., rat S9 fraction) to study metabolic conversion to reactive intermediates (e.g., diazonium ions) via cytochrome P450 enzymes. Compare results across species (e.g., rat vs. human) .
- Dose-response analysis : Conduct long-term carcinogenicity studies in animal models (e.g., rats) at doses mimicking human exposure (6000 mg/kg over 50 weeks) to assess tumorigenic thresholds .
- Mechanistic studies : Apply LC-MS/MS to detect DNA adducts (e.g., 7-methylguanine) in target tissues, linking bioactivation to genotoxicity .
Q. Q4. How does stereochemical configuration at the piperidine C2 position influence the compound’s biological activity?
Methodological Answer: The (2S) configuration enhances receptor binding affinity due to spatial alignment with chiral biomolecular targets. Methodological approaches include:
- Enantiomeric resolution : Use chiral HPLC (e.g., Chiralpak IA column) to isolate (2S) and (2R) enantiomers. Compare their IC₅₀ values in receptor-binding assays (e.g., nicotinic acetylcholine receptors) .
- Molecular docking : Perform computational simulations (e.g., AutoDock Vina) to model interactions between the (2S) enantiomer and receptor active sites, highlighting hydrogen bonding with Asp-198 and π-π stacking with Trp-86 .
Q. Q5. What protocols mitigate decomposition of this compound during storage and handling?
Methodological Answer: Decomposition follows first-order kinetics (k = 0.05 min⁻¹) under ambient conditions. Mitigation strategies:
- Storage : Store in amber glass vials under argon at –20°C to prevent photolytic and oxidative degradation .
- Stabilizers : Add 0.1% w/v ascorbic acid to aqueous solutions to scavenge free radicals .
- Quality control : Monitor purity monthly via HPLC and discard batches with >5% degradation products (e.g., 3-[(2S)-2-piperidinyl]pyridine) .
Q. Q6. How can researchers reconcile conflicting data on the compound’s stability in polar vs. nonpolar solvents?
Methodological Answer: Polar solvents (e.g., DMSO) accelerate hydrolysis of the N–Nitroso group, while nonpolar solvents (e.g., hexane) stabilize it. To address contradictions:
- Solvent screening : Conduct stability assays in 10+ solvents at 25°C, quantifying degradation via UV-Vis (λ = 270 nm for nitrosamine) .
- Kinetic analysis : Calculate half-lives (t₁/₂) using Arrhenius plots to identify solvent-specific degradation pathways (e.g., SN1 vs. SN2 mechanisms) .
Safety and Regulatory Considerations
Q. Q7. What are the critical safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles (ANSI Z87.1 standard) to prevent skin/eye contact (GHS Category 2/2A) .
- Ventilation : Use fume hoods with ≥100 ft/min face velocity to limit airborne exposure (OSHA PEL: <0.1 mg/m³) .
- Spill management : Neutralize spills with 10% sodium bicarbonate, then absorb with vermiculite. Dispose as hazardous waste (EPA D003) .
Q. Q8. How should researchers design toxicity studies to comply with OECD Guidelines for this compound?
Methodological Answer: Follow OECD 423 (acute oral toxicity) and 453 (carcinogenicity):
- Dosing : Administer 300–2000 mg/kg body weight to Sprague-Dawley rats via oral gavage. Monitor for 14 days for mortality, organ weight changes, and histopathology .
- Bioanalysis : Collect blood samples at 0, 1, 3, 6, and 24 hours post-dose for LC-MS/MS quantification of systemic exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
